molecular formula C12H11Cl4NO4 B13786952 Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- CAS No. 67846-01-9

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-

Cat. No.: B13786952
CAS No.: 67846-01-9
M. Wt: 375.0 g/mol
InChI Key: ZFCWJUKNOSHVCS-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- is a chlorinated benzoic acid derivative with a carboxamide substituent at the 6-position. Its structure features:

  • A 3-methoxypropylamino group attached via a carbonyl linkage, introducing both hydrophilic (methoxy) and flexible alkyl chain properties.

Potential applications may include industrial or agrochemical uses, inferred from structurally related chlorinated benzoic acids used in pigments (e.g., methyl 2,3,4,5-tetrachloro-6-cyanobenzoate in Pigment Yellow 110 production) .

Properties

CAS No.

67846-01-9

Molecular Formula

C12H11Cl4NO4

Molecular Weight

375.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-methoxypropylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H11Cl4NO4/c1-21-4-2-3-17-11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h2-4H2,1H3,(H,17,18)(H,19,20)

InChI Key

ZFCWJUKNOSHVCS-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C12H11Cl4NO4
  • Key Functional Groups: Benzoic acid core, four chlorine atoms at positions 2,3,4,5, and a 3-methoxypropylamino carbonyl substituent at position 6.
  • Notable Characteristics: The extensive chlorination increases the compound’s electron-withdrawing nature, affecting reactivity and solubility.

Due to the lack of direct detailed synthetic protocols for this exact compound in common literature, related methodologies from structurally similar compounds and industrial intermediates are referenced.

Stepwise Synthetic Route

Preparation of Tetrachlorinated Benzoic Acid Core

The tetrachlorinated benzoic acid core can be prepared by chlorination of benzoic acid derivatives or by oxidation of appropriately substituted chlorinated alkylbenzenes.

  • Chlorination: Selective chlorination of benzoic acid or its derivatives under controlled conditions using chlorine gas or chlorinating agents.
  • Oxidation: Alkylbenzenes with chlorine substituents can be oxidized to the corresponding carboxylic acids using hot alkaline potassium permanganate (KMnO4) under reflux, followed by acidification to yield the benzoic acid derivative.
Introduction of the 3-Methoxypropylamino Carbonyl Group

The amino carbonyl substituent is introduced via an amide bond formation between the tetrachlorinated benzoic acid and 3-methoxypropylamine or its derivatives.

  • This typically involves activation of the carboxylic acid group (e.g., via acid chlorides or coupling reagents) followed by nucleophilic substitution with 3-methoxypropylamine.
  • The reaction conditions are optimized to avoid dechlorination or side reactions, often performed under mild temperatures and inert atmosphere.
Purification and Characterization
  • The final compound is purified by recrystallization or chromatographic techniques.
  • High-performance liquid chromatography (HPLC) methods using reverse phase columns (e.g., Newcrom R1) with acetonitrile-water-phosphoric acid mobile phases are effective for analysis and purity assessment.

Industrial-Scale Preparation Insights

A related patent describes the preparation of tetrachlorinated pyridine carboxylic acids involving diazotization and chlorination steps using strong acids and inert diluents, followed by neutralization and purification to achieve high purity (>95%). Although this patent concerns pyridine derivatives, the principles of controlled chlorination and amide formation can be adapted for benzoic acid analogs.

Step Reagents/Conditions Purpose Notes
1 Chlorinated alkylbenzene + KMnO4 (alkaline) reflux Oxidation to chlorinated benzoic acid Followed by acidification to protonate product
2 Carboxylic acid activation (e.g., SOCl2) Formation of acid chloride intermediate Enables amide bond formation
3 3-Methoxypropylamine addition Amide bond formation Mild conditions to preserve chlorines
4 Purification by recrystallization or chromatography Isolation of pure product HPLC used for purity analysis

Analytical and Research Findings

  • HPLC Analysis: The compound can be separated and quantified using reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • Purity: Industrial methods achieve purities greater than 95%, suitable for further synthetic applications or pharmacokinetic studies.
  • Reaction Monitoring: Chlorination and amide formation steps are monitored by HPLC to ensure reaction completeness and minimize side products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .

Scientific Research Applications

Applications

  • Pharmaceuticals :
    • The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets can be explored in pharmacological studies aimed at treating diseases mediated by radical species and oxidative stress.
  • Analytical Chemistry :
    • Benzoic acid, 2,3,4,5-tetrachloro-6-[[3-methoxypropyl)amino]carbonyl] can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method employs a mobile phase composed of acetonitrile and water, making it suitable for isolating impurities and conducting pharmacokinetic studies .
  • Environmental Science :
    • Due to its chlorinated structure, this compound can be investigated for its environmental impact and degradation pathways. Studies on chlorinated benzoic acids often focus on their behavior in soil and water systems, assessing their persistence and potential toxicity.
  • Material Science :
    • The compound may serve as an intermediate in the synthesis of polymers or other materials where chlorinated compounds are beneficial for enhancing certain properties such as durability or resistance to degradation.

Case Studies

  • Pharmacological Activity :
    • Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Studies on radical scavenging abilities highlight the potential for benzoic acid derivatives in mitigating oxidative stress-related pathologies .
  • Environmental Impact Assessments :
    • Investigations into the degradation of chlorinated benzoic acids have revealed insights into their persistence in aquatic environments. These studies are crucial for understanding the ecological risks associated with synthetic organic compounds .

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences, applications, and regulatory aspects of the target compound and its analogs:

Compound Name Substituent Group Key Applications Regulatory Status Physical Properties
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- (Target) 3-Methoxypropylamino Inferred: Pigments, specialty chemicals Not explicitly regulated in evidence Likely high melting point (analogous to 287.9°C in compound 3b)
Tecloftalam (2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid) 2,3-Dichlorophenylamino Bactericide, pesticide Approved for specific agricultural uses Solid; exact MP unreported
Perfluoroalkyl sulfonate salts (e.g., CAS 68568-54-7) Perfluorobutyl/hexyl/heptyl sulfonyloxy Surfactants, coatings, industrial fluids Subject to Significant New Use Rules (SNUR) under 40 CFR High thermal/chemical stability; often potassium salts
Key Observations:

Substituent-Driven Functionality: The 3-methoxypropylamino group in the target compound introduces moderate hydrophilicity and flexibility, contrasting with the perfluoroalkyl sulfonates in industrial compounds (e.g., CAS 68568-54-7), which confer extreme persistence and water/oil repellency . Tecloftalam’s dichlorophenyl group enhances bioactivity, aligning with its pesticidal applications .

Environmental and Regulatory Considerations: Perfluoroalkyl analogs are regulated due to persistence and toxicity concerns . The target compound’s non-fluorinated substituent may reduce environmental persistence, though chlorination still warrants scrutiny.

Research Findings and Data

Thermal Stability and Reactivity:
  • Chlorinated benzoic acids (e.g., compound 3b in ) exhibit high melting points (>280°C), suggesting similar thermal stability for the target compound .
  • Perfluoroalkyl derivatives demonstrate exceptional resistance to degradation, a trait absent in the methoxypropyl-substituted target .
Analytical Methods:
  • Reverse-phase HPLC (as described for analog CAS 160305-97-5) with acetonitrile/water mobile phases is suitable for characterizing such compounds .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- (CAS No. 67846-01-9) has gained attention in recent research due to its unique structural features and potential therapeutic applications.

  • Molecular Formula : C12H11Cl4NO4
  • Molar Mass : 375.03 g/mol
  • InChI Key : ZFCWJUKNOSHVCS-UHFFFAOYSA-N

Biological Activity Overview

Research has demonstrated various biological activities associated with benzoic acid derivatives. The specific compound in focus exhibits properties that may influence several biological pathways.

1. Antimicrobial Activity

Studies have indicated that certain benzoic acid derivatives possess significant antimicrobial properties. For instance, a study highlighted the efficacy of benzoic acid derivatives in inhibiting bacterial growth and biofilm formation.

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it may reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 from peripheral blood mononuclear cells (PBMCs), which are crucial in the pathogenesis of autoimmune disorders .

3. Antioxidant Potential

Benzoic acid derivatives have been evaluated for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Study: In Silico Analysis

A recent study utilized in silico modeling to assess the binding affinity of benzoic acid derivatives with specific protein targets involved in inflammatory pathways. The findings indicated that the compound could effectively bind to IL-15 receptors, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activities of Benzoic Acid Derivatives

Activity TypeObservations
AntimicrobialInhibition of bacterial growth; effective against biofilms
Anti-inflammatoryReduced cytokine secretion (TNF-α, IL-17)
AntioxidantScavenging of free radicals; reduction of oxidative stress
CytotoxicityInduction of apoptosis in cancer cell lines

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

  • Protein Interaction : The compound's ability to interact with proteins involved in inflammatory responses may inhibit their activity, thus reducing inflammation.
  • Cellular Pathways : Activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) has been observed with certain derivatives, promoting protein degradation and cellular homeostasis .

Toxicological Considerations

While the therapeutic potential is promising, it is essential to consider the toxicological profile of benzoic acid derivatives. Some studies have categorized this compound as having high concern due to its persistence and bioaccumulation potential . Long-term toxicity studies are necessary to evaluate safety profiles comprehensively.

Q & A

Basic Research Questions

Q. How can the purity of this compound be assessed using HPLC?

  • Methodological Answer: Utilize reverse-phase HPLC with a Newcrom R1 column (3 µm particles for UPLC applications). The mobile phase should consist of acetonitrile/water with phosphoric acid (0.1% v/v). For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid (0.1% v/v). Gradient elution (e.g., 20–80% acetonitrile over 15 minutes) is recommended to resolve impurities. Validate the method using calibration curves and spike-recovery experiments .

Q. What synthetic strategies are effective for introducing the (3-methoxypropyl)amino group?

  • Methodological Answer: The amide bond can be formed via carbodiimide-mediated coupling (e.g., EDC/HCl or DCC) between the carboxylic acid derivative and 3-methoxypropylamine. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Confirm yield and purity using 1H^1H-NMR (DMSO-d6, δ 1.8–2.1 ppm for methoxypropyl protons) .

Q. How can logP be experimentally determined for this compound?

  • Methodological Answer: Use the shake-flask method : Dissolve the compound in a 1-octanol/water mixture (pre-saturated), shake for 24 hours at 25°C, and quantify concentrations via HPLC. The reported logP of 2.96 ( ) suggests moderate hydrophobicity, influencing solubility in pharmacokinetic studies .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Methodological Answer: The tetrachloro substitution and bulky (3-methoxypropyl) group create weak diffraction patterns and potential twinning. Use SHELXL with the TWIN and HKLF5 commands for refinement. Optimize crystal growth via vapor diffusion with DMF/water mixtures. High-resolution data (>1.0 Å) are critical for resolving chlorine atoms .

Q. How can pharmacokinetic parameters be evaluated for this compound?

  • Methodological Answer: Conduct in vitro metabolic stability assays using liver microsomes (human/rat). Monitor degradation via LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}). The compound’s logP (~3) suggests moderate tissue penetration but potential plasma protein binding .

Q. What analytical methods detect environmental degradation products of perfluoroalkyl derivatives?

  • Methodological Answer: For perfluoroalkyl sulfonate esters (e.g., related compounds in –22), use LC-MS/MS with negative ionization mode to detect hydrolytic byproducts (e.g., perfluorooctanesulfonate, PFOS). Optimize SPE extraction (C18 cartridges) and quantify limits of detection (LOD < 0.1 ng/mL). Structural analogs show persistence due to C-F bond stability .

Key Considerations for Contradictory Data

  • Crystallographic Refinement: While SHELX is widely used ( ), alternative software like Olex2 or Phenix may improve model accuracy for halogen-rich structures.
  • Environmental Impact: Perfluoroalkyl analogs (–22) are regulated under EPA guidelines (40 CFR §721.9582), but the target compound’s ecotoxicity requires further study.

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